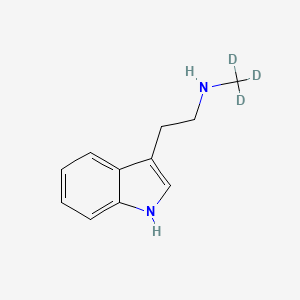![molecular formula C23H15N5 B12426315 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile is a novel heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in targeting cancer cells. This compound is characterized by its complex structure, which includes an isoquinolinoquinoxaline core linked to a benzonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinoquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinolinoquinoxaline core.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile moiety to the isoquinolinoquinoxaline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties, particularly against colon cancer cells
作用機序
The mechanism of action of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile Derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Isoquinolinoquinoxaline Compounds: These compounds have a similar isoquinolinoquinoxaline core but may lack the benzonitrile moiety.
Uniqueness
This compound is unique due to its specific combination of the isoquinolinoquinoxaline core and the benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a promising candidate for further research and development .
特性
分子式 |
C23H15N5 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-[(5-iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2 |
InChIキー |
VNGXJYBUAVOJRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



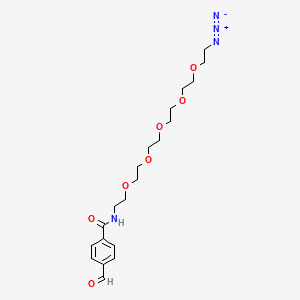
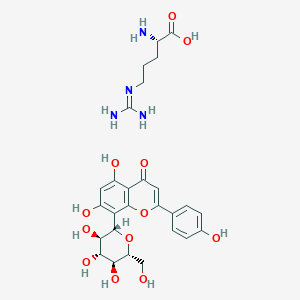
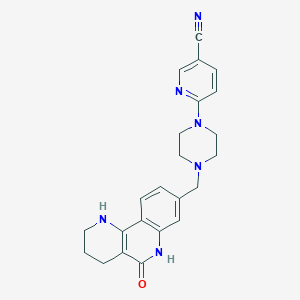
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
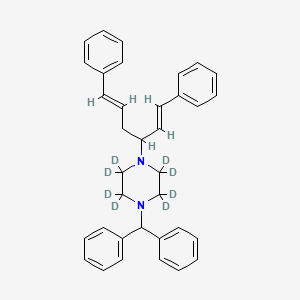
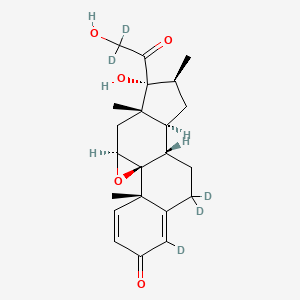
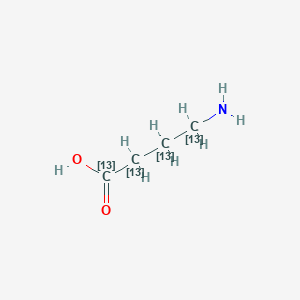
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
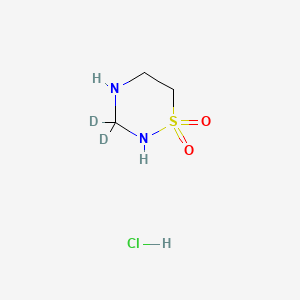
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
